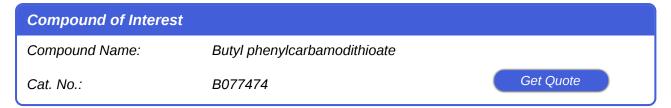


Spectroscopic and Synthetic Profile of Butyl Phenylcarbamodithioate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of **butyl phenylcarbamodithioate**. The information presented is intended to support research and development activities where this compound is of interest. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **butyl phenylcarbamodithioate**, providing a comprehensive fingerprint for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-Butyl-N-phenyl dithiocarbamate



Chemical Shift (δ) ppm	Multiplicity	Assignment
0.88	t	СНз
1.35	m	CH ₂
1.68	m	β-CH ₂
4.10	t	α-CH ₂
7.25-7.28	m	Aromatic H

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS). Data sourced from Ajibade & Onwudiwe, 2011.[1]

Table 2: ¹³C NMR Spectroscopic Data for N-Butyl-N-phenyl dithiocarbamate

Chemical Shift (δ) ppm	Assignment
13.70	СН₃
20.08	CH ₂
29.21	β-CH ₂
58.83	α-CH ₂
126.64, 128.58, 129.19, 129.60	Aromatic C
203.20	CS ₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS). Data sourced from Ajibade & Onwudiwe, 2011.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Butyl-N-phenyl dithiocarbamate



Wavenumber (cm ⁻¹)	Assignment
3423	N-H Stretch
1601	N-H Bend
1493	C-N Stretch
929	C=S Stretch

Sample preparation: KBr disc. Data sourced from Ajibade & Onwudiwe, 2011.[1]

Mass Spectrometry (MS)

At the time of this report, specific experimental mass spectrometry data for **butyl phenylcarbamodithioate** was not readily available in the searched literature. However, based on the structure, the molecular ion peak [M]⁺ would be expected at m/z 225.3. Common fragmentation patterns for related dithiocarbamates would involve cleavage of the butyl group and the phenyl group.

Experimental Protocols

The synthesis of **butyl phenylcarbamodithioate** is typically achieved through the reaction of N-butylaniline with carbon disulfide in the presence of a base to form the dithiocarbamate salt, which can then be protonated or used in subsequent reactions.

Synthesis of Ammonium N-Butyl-N-phenyldithiocarbamate

A common precursor for **butyl phenylcarbamodithioate** is its ammonium salt. The following protocol is adapted from the synthesis of related dithiocarbamates.[1]

Materials:

- N-butylaniline
- Concentrated aqueous ammonia
- Carbon disulfide (CS₂)



- Ice bath
- Round bottom flask

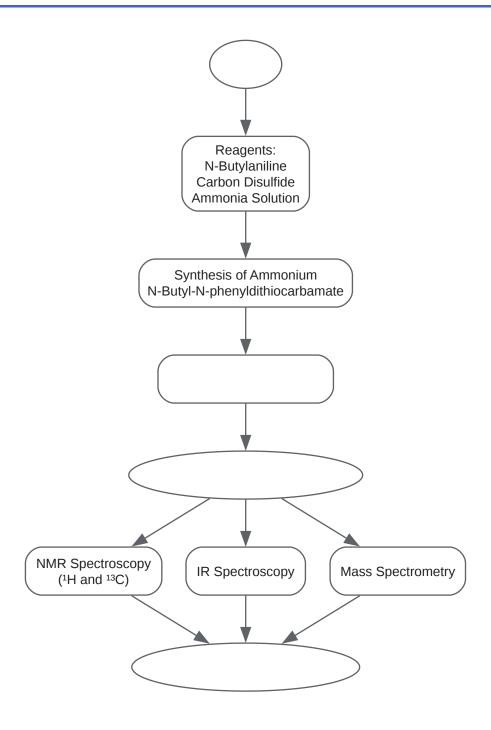
Procedure:

- A mixture of N-butylaniline (0.10 mol) and concentrated aqueous ammonia (30 mL) is placed in a round bottom flask.[1]
- The flask is cooled in an ice bath to allow the mixture to reach ice temperature.[1]
- Carbon disulfide (0.10 mol) is added slowly to the cooled mixture with continuous stirring.[1]
- The reaction mixture is stirred for an additional hour in the ice bath, during which the ammonium N-butyl-N-phenyldithiocarbamate precipitates.[1]
- The solid product is collected by filtration, washed with cold distilled water, and dried over calcium chloride.[1]

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **butyl phenylcarbamodithioate**.





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Caption: Synthesis and Spectroscopic Analysis Workflow.

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References

- 1. researchgate.net [researchgate.net]
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